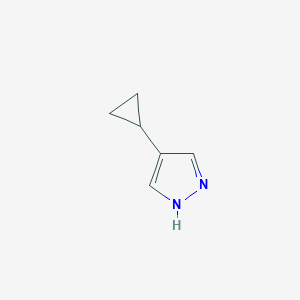

4-cyclopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5(1)6-3-7-8-4-6/h3-5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHRJUAWRYSTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50524004 | |

| Record name | 4-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90253-21-7 | |

| Record name | 4-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-cyclopropyl-1H-pyrazole from 1,3-dicarbonyl compounds

Beginning Data Collection

I'm currently focused on gathering information through targeted Google searches. My main objective is to identify synthesis methods for 4-cyclopropyl-1H-pyrazoles, with a particular emphasis on pathways that utilize 1,3-dicarbonyl compounds as starting materials. I'm aiming for comprehensive data for the next phase.

Analyzing Literature Significance

I've expanded my search to include the medicinal chemistry relevance of both pyrazole and cyclopropyl moieties. I'm focusing on their roles in drug design, and pharmacological activities, to better frame this synthesis. Now, I will start to structure my technical guide by leading with the importance of the 4-cyclopropyl-1H-pyrazole scaffold in drug discovery.

Initiating Methodology Design

I'm now diving deeper into the specifics, using Google to pinpoint experimental protocols. I'm focusing on those for cyclopropylation of acetylacetone and pyrazole formation from cyclopropyl diketones to build a comprehensive methodology. I will now gather quantitative data, such as reaction yields, conditions and catalyst loadings for a robust summary. I am also working on visual diagrams to enhance understanding.

Exploring Synthesis Strategies

I am now focusing on refining my search queries to ensure I gather relevant literature on the synthesis of the target molecule. I'm focusing my searches to cover pathways that convert 1,3-dicarbonyl compounds into the desired this compound structure. This includes exploring Knorr pyrazole syntheses using cyclopropyl precursors, in order to gather optimal reaction conditions, and potential challenges. I am keeping in mind the need for quantitative data for yield and loadings. I am also planning the structure of the synthesis with an introductory section, a retro-synthesis section, and dedicated sections for each key step.

Introduction: The Strategic Value of the Cyclopropyl-Pyrazole Moiety in Modern Drug Discovery

An In-depth Technical Guide to the Mechanisms of Cyclopropanation on the Pyrazole Ring

The fusion of a pyrazole nucleus with a cyclopropane ring creates a privileged structural motif of significant interest to researchers in medicinal chemistry and drug development. Pyrazoles, as five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are ubiquitous in pharmaceuticals, contributing to a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer effects.[1] The cyclopropane ring, a small, highly strained carbocycle, is not merely a passive structural element. Its unique stereoelectronic properties—often described as having "π-character" on its C-C bonds—allow it to act as a conformationally restricted analogue of a double bond or a gem-dimethyl group.[2] This conformational rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and modulate physicochemical properties like lipophilicity, which are critical for a drug candidate's pharmacokinetic profile.[3]

The strategic installation of a cyclopropane ring onto a pyrazole core can therefore lead to compounds with enhanced potency, selectivity, and drug-like properties. Notable examples include potent cannabinoid type 1 (CB1) receptor antagonists developed for treating obesity and related metabolic disorders, where the cyclopropyl group plays a key role in optimizing the structure-activity relationship (SAR).[3][4] This guide provides an in-depth exploration of the core mechanistic pathways governing the cyclopropanation of pyrazole rings, offering a technical resource for scientists aiming to leverage this powerful synthetic strategy. We will delve into both transition-metal-catalyzed and metal-free approaches, emphasizing the causality behind experimental choices and the factors controlling regioselectivity and stereoselectivity.

Part 1: Core Mechanistic Pathways for Pyrazole Cyclopropanation

The construction of a cyclopropane ring on a pyrazole scaffold can be broadly categorized into two main strategies: (A) N-Cyclopropylation , where the cyclopropyl group is attached to one of the ring nitrogen atoms, and (B) C-Cyclopropylation , involving the formation of a C-C bond between the pyrazole ring (or a substituent) and the cyclopropane.

Transition-Metal-Catalyzed Mechanisms

Transition metals, particularly copper, rhodium, and palladium, are powerful catalysts for cyclopropanation reactions due to their ability to activate precursors and mediate the formation of highly reactive intermediates in a controlled manner.

A highly effective and enantioselective method for the synthesis of N-cyclopropyl pyrazoles involves the copper-catalyzed hydroamination of cyclopropenes.[5][6] This reaction is notable for its high degree of regio-, diastereo-, and enantiocontrol, often favoring addition at the more sterically hindered N2 position of the pyrazole ring.

Causality of Experimental Choices:

-

Catalyst System: A chiral copper(I) complex, often generated in situ from a copper precursor like Cu(OAc)₂ and a chiral bisoxazoline (BOX) or phosphine ligand, is crucial for achieving high enantioselectivity. The chiral ligand creates a defined steric and electronic environment around the metal center, which dictates the facial selectivity of the cyclopropene approach.

-

Base: A base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the pyrazole's N-H bond, forming the catalytically active copper-pyrazolate (amido) species.

-

Substrate: The use of a cyclopropene as the cyclopropyl source is key. Its inherent ring strain makes it a reactive partner in the hydroamination reaction.

The Catalytic Cycle: The reaction is proposed to proceed through a unique five-centered aminocupration mechanism.[5]

-

Catalyst Activation: The inactive off-cycle copper dipyrazolate complex releases a pyrazolate ligand to form the active copper-amido catalyst (I ).

-

Alkene Coordination: The active catalyst coordinates to the cyclopropene to form a π-complex (II ).

-

Aminocupration: A subsequent cis-aminocupration of the coordinated cyclopropene forges the key C-N bond and generates a cyclopropylcopper intermediate (III ). This step is stereodetermining, and the chiral ligand environment directs the pyrazole to one face of the cyclopropene.

-

Protodemetalation: The cyclopropylcopper intermediate is protonated by the conjugate acid of the base (e.g., DBU-H⁺) or by another molecule of pyrazole, releasing the N-cyclopropyl pyrazole product and regenerating a copper complex (IV ).

-

Ligand Exchange: The resulting copper complex undergoes ligand exchange with another molecule of pyrazole, regenerating the active catalyst I and closing the catalytic cycle.

Caption: General mechanism for Rhodium-catalyzed C-C cyclopropanation.

Metal-Free Cyclopropanation Mechanisms

While often requiring more forcing conditions or highly reactive reagents, metal-free methods offer the advantage of avoiding potentially toxic and expensive heavy metals.

A classic approach to cyclopropanation involves the 1,3-dipolar cycloaddition of a diazo compound with an alkene to form a pyrazoline intermediate. [7]Subsequent thermal or photochemical decomposition of the pyrazoline expels dinitrogen gas to yield the cyclopropane.

Reaction Pathway:

-

[3+2] Cycloaddition: A diazoalkane (e.g., diazomethane) reacts with an alkene (e.g., a vinylpyrazole) in a concerted [3+2] cycloaddition to form a Δ¹-pyrazoline.

-

Tautomerization: The Δ¹-pyrazoline often tautomerizes to the more stable Δ²-pyrazoline.

-

Denitrogenation: The pyrazoline intermediate is subjected to heat or UV light, causing the extrusion of N₂. This step is believed to proceed via a diradical intermediate, which then collapses to form the cyclopropane ring. [7] This method, also known as the Kishner cyclopropane synthesis when using hydrazine with α,β-unsaturated carbonyls, is stereospecific, meaning the stereochemistry of the alkene is preserved in the final product. [7]

Caption: Metal-free cyclopropanation via pyrazoline decomposition.

Part 2: Regioselectivity and Stereoselectivity

Controlling the site of reaction (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in synthesis.

-

Regioselectivity: In N-functionalization reactions, the choice between the N1 and N2 positions of the pyrazole ring is a key challenge. The outcome is influenced by a combination of steric and electronic factors. For instance, in the copper-catalyzed hydroamination of cyclopropenes, the reaction surprisingly favors the more sterically hindered N2 nitrogen, a selectivity attributed to the specific geometry of the five-centered aminocupration transition state. [5]In other reactions, substitution at the less hindered N1 position is often preferred. The regioselectivity of pyrazole synthesis itself can be controlled by the choice of reagents and reaction conditions. [8][9]* Stereoselectivity: Achieving high enantioselectivity in the formation of chiral cyclopropyl-pyrazoles relies heavily on asymmetric catalysis. As seen in the copper-catalyzed hydroamination, chiral ligands (e.g., BOX ligands) create a chiral pocket around the metal center that differentiates between the two enantiotopic faces of the prochiral alkene. [5]Similarly, in rhodium-catalyzed reactions, chiral dirhodium tetracarboxylate catalysts are highly effective in inducing asymmetry during the carbene transfer step. [10][11]

Part 3: Data Presentation and Experimental Protocols

Summary of Cyclopropanation Methodologies

| Method | Catalyst/Reagent | Cyclopropyl Source | Typical Yield | Stereoselectivity | Ref. |

| Cu-Catalyzed Hydroamination | Cu(OAc)₂ / Chiral Ligand | Cyclopropenes | High (70-99%) | High (up to >99% ee) | [5][6] |

| Rh-Catalyzed Carbene Transfer | Rh₂(OAc)₄ or Chiral Rh(II) | Diazoacetates | Good to Excellent | High (up to 98% ee) | [10][11] |

| Pyrazoline Decomposition | Diazomethane / Heat | Alkene | Moderate to Good | Stereospecific | [7] |

| Simmons-Smith Reaction | Zn-Cu Couple / CH₂I₂ | Diiodomethane | Variable | Diastereoselective | [7] |

Experimental Protocol: Enantioselective Copper-Catalyzed N-Cyclopropylation

This protocol is a representative example based on methodologies reported in the literature for the asymmetric hydroamination of cyclopropenes with pyrazoles. [5][6] Objective: To synthesize an enantiomerically enriched N-cyclopropyl pyrazole derivative.

Materials:

-

Copper(II) acetate (Cu(OAc)₂, 98%)

-

(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX ligand)

-

Sodium tert-butoxide (NaOtBu, 97%)

-

3,5-Dimethylpyrazole (99%)

-

3,3-Dimethylcyclopropene (as a solution in a suitable solvent)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Argon gas supply

-

Standard oven-dried glassware with magnetic stir bars

Procedure:

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere of argon, add Cu(OAc)₂ (0.01 mmol, 1.8 mg) and the (S,S)-Ph-BOX ligand (0.011 mmol, 4.1 mg) to an oven-dried reaction vial equipped with a magnetic stir bar. Add anhydrous DCE (0.5 mL) and stir the resulting solution at room temperature for 1 hour.

-

Reagent Addition: To the catalyst solution, add 3,5-dimethylpyrazole (0.2 mmol, 19.2 mg) and sodium tert-butoxide (0.2 mmol, 19.2 mg). Stir the mixture for 10 minutes at room temperature.

-

Initiation of Reaction: Cool the reaction vial to 0 °C in an ice bath. Add the solution of 3,3-dimethylcyclopropene (0.3 mmol) dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the pyrazole starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (2 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-cyclopropyl pyrazole product.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Self-Validating System & Expected Outcome:

-

Trustworthiness: The protocol includes an inert atmosphere to protect the catalyst and reagents from moisture and oxygen. The use of a well-defined chiral ligand ensures the reproducibility of the asymmetric induction.

-

Expected Yield: Yields for this type of reaction are typically high, often in the range of 80-95%.

-

Expected Stereoselectivity: The enantiomeric excess is expected to be high, potentially >95% ee, depending on the specific substrates and ligand used. The regioselectivity should strongly favor the N-cyclopropyl product.

Conclusion and Future Outlook

The cyclopropanation of pyrazoles is a dynamic and evolving field in synthetic organic chemistry, driven by the significant therapeutic potential of the resulting compounds. Transition-metal catalysis, particularly with copper and rhodium, offers robust and highly stereoselective pathways to both N- and C-cyclopropanated pyrazoles. Mechanistic understanding, such as the five-centered aminocupration in copper-catalyzed hydroamination and the carbene-transfer model in rhodium catalysis, is crucial for rational catalyst design and reaction optimization. While metal-free methods provide valuable alternatives, they often lack the broad applicability and high selectivity of their metal-catalyzed counterparts.

Future research will likely focus on several key areas. The development of more sustainable and economical catalysts using earth-abundant metals like iron or cobalt is a high priority. Expanding the scope of these reactions to include more complex and functionally diverse pyrazole substrates will be essential for applications in late-stage functionalization during drug development. Furthermore, the discovery of novel cyclopropanating reagents that avoid the use of potentially explosive diazo compounds remains a significant goal. As our mechanistic understanding deepens, we can anticipate the emergence of even more powerful and precise tools for constructing these valuable cyclopropyl-pyrazole scaffolds, accelerating the discovery of next-generation therapeutics.

References

- Molecules. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

- Blakey, S. B., et al. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society. [Link]

- Royal Society of Chemistry. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. RSC Publishing. [Link]

- ResearchGate. (n.d.). Metal-Free and Highly Regioselective Synthesis of N-Heteroaryl Substituted Pyrazoles from α,β-Unsaturated N-Tosylhydrazones and Heteroaryl Chlorides. [Link]

- Wikipedia. (n.d.).

- Arnold, F. H., et al. (n.d.).

- Journal of the American Chemical Society. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes.

- ResearchGate. (n.d.).

- Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]

- ResearchGate. (n.d.). Selective Cyclopropanation/Aziridination of Olefins Catalyzed by Bis(pyrazolyl)

- ResearchGate. (2014). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. [Link]

- Nature. (2023).

- ResearchGate. (2009). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. [Link]

- Royal Society of Chemistry. (n.d.).

- Semantic Scholar. (n.d.). A Facile Synthesis of Pyrazoles through Metal‐Free Oxidative C(sp2)

- ResearchGate. (n.d.). Spiro-cyclopropanes from Intramolecular Cyclopropanation of Pyranopyrazoles and Pyranopyrimidine-diones and Lewis Acid Mediated (3+2)-Cycloadditions of Spirocyclopropylpyrazolones. [Link]

- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

- PubMed. (n.d.). A Mild and Regiospecific Synthesis of Pyrazoleboranes. [Link]

- PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. [Link]

- OUCI. (n.d.). Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. [Link]

- Chemical Reviews. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]

- DOI. (n.d.). Spirocyclopropanes from Intramolecular Cyclopropanation of Pyranopyrazoles and Pyranopyrimidine-diones and Lewis Acid Mediated (3+2)-Cycloadditions of Spirocyclopropylpyrazolones. [Link]

- PubsOnline. (n.d.). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. [Link]

- National Institutes of Health. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)

- Wikipedia. (n.d.).

- Wiley-VCH. (n.d.).

- National Institutes of Health. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Link]

- PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

- ResearchGate. (2025).

- ResearchGate. (2025).

- ResearchGate. (2025).

- National Institutes of Health. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

- Royal Society of Chemistry. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. [Link]

- ACS Publications. (2024).

- Royal Society of Chemistry. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

- National Institutes of Health. (n.d.). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. [Link]

- National Institutes of Health. (n.d.).

- Emory Theses and Dissertations. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. [Link]

- ACS Publications. (2022). Gold(I)-Catalyzed Regioselective Cyclization to Access Cyclopropane-Fused Tetrahydrobenzochromenes. [Link]

- ResearchGate. (2019).

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cann… [ouci.dntb.gov.ua]

- 5. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 8. Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. | Semantic Scholar [semanticscholar.org]

- 9. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Cyclopropyl-1H-pyrazole: A Technical Guide for Drug Development Professionals

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery, the unambiguous structural elucidation of novel chemical entities is paramount. The journey from hit identification to a viable clinical candidate is paved with meticulous analytical characterization. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the pyrazole nucleus holds a privileged position due to its versatile biological activities.[1] The introduction of a cyclopropyl moiety at the 4-position of the pyrazole ring introduces a unique three-dimensional feature, potentially influencing molecular conformation, metabolic stability, and target engagement. Consequently, a robust and comprehensive spectroscopic characterization of 4-cyclopropyl-1H-pyrazole is not merely a procedural formality but a foundational pillar for its successful application in drug development programs.

This in-depth technical guide provides a holistic overview of the spectroscopic techniques essential for the structural verification and quality control of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights to guide researchers in their analytical endeavors.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound presents distinct regions that give rise to characteristic spectroscopic signatures. Understanding these is key to interpreting the analytical data.

Caption: Molecular structure of this compound highlighting the pyrazole core and the cyclopropyl substituent.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for the initial structural confirmation of organic molecules. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the pyrazole ring protons, the N-H proton, and the protons of the cyclopropyl group.

Expected ¹H NMR Spectral Data

The following table summarizes the anticipated chemical shifts (δ) and coupling patterns for this compound in a standard deuterated solvent such as CDCl₃. These predictions are based on established data for pyrazole and cyclopropane-containing compounds.[2][3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | 12.0 - 13.0 | Broad Singlet | - | The chemical shift is highly dependent on concentration and solvent. |

| C3-H, C5-H | 7.5 - 7.7 | Singlet | - | Due to the symmetry of the 4-substituted pyrazole, these protons are chemically equivalent. |

| C1'-H (cyclopropyl) | 1.5 - 1.8 | Multiplet | ~3-8 | This proton is coupled to the adjacent methylene protons of the cyclopropyl ring. |

| C2'-H₂, C3'-H₂ (cyclopropyl) | 0.6 - 1.0 | Multiplet | ~3-8 | These protons are diastereotopic and will likely appear as two overlapping multiplets. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Caption: A streamlined workflow for acquiring the ¹H NMR spectrum of this compound.

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data

The anticipated chemical shifts for the carbon atoms of this compound are presented below. These values are extrapolated from data on substituted pyrazoles and cyclopropyl-containing structures.[4][5]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C3, C5 | 135 - 140 | These carbons are in a similar electronic environment and are expected to have close chemical shifts. |

| C4 | 115 - 120 | The carbon bearing the cyclopropyl group. |

| C1' (cyclopropyl) | 5 - 10 | The methine carbon of the cyclopropyl ring. |

| C2', C3' (cyclopropyl) | 3 - 8 | The methylene carbons of the cyclopropyl ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, and the pyrazole ring vibrations.

Expected IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (cyclopropyl) | 2900 - 3000 | Medium |

| C=N Stretch | 1580 - 1620 | Medium |

| C=C Stretch | 1450 - 1550 | Medium |

The presence of a broad N-H stretching band is a key diagnostic feature for 1H-pyrazoles.[6][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Expected Mass Spectrometric Data

For this compound (Molecular Formula: C₆H₈N₂), the expected molecular weight is approximately 108.14 g/mol .

-

Electron Ionization (EI):

-

Molecular Ion (M⁺•): m/z = 108.

-

Major Fragments: Expect fragmentation of the cyclopropyl ring and the pyrazole nucleus. Common losses include HCN, N₂, and ethylene from the cyclopropyl group.[9]

-

-

Electrospray Ionization (ESI):

-

Protonated Molecule ([M+H]⁺): m/z = 109.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a suitable ionization source (ESI or EI).

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.

Conclusion: A Multi-faceted Approach to Structural Certainty

The spectroscopic characterization of this compound is a critical step in its journey as a potential drug candidate. A synergistic application of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural assignment. This guide has outlined the expected spectroscopic features and provided robust experimental protocols to aid researchers in this essential analytical task. By adhering to these principles, drug development professionals can ensure the identity and purity of their compounds, laying a solid foundation for subsequent pharmacological and toxicological evaluations.

References

- PubChem. 4-Bromo-1-cyclopropyl-1H-pyrazole.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

- ResearchGate.

- NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- ResearchGate.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- PubChem. 4-cyclopropyl-1H-pyrazol-3-amine.

- Wiley Online Library. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. [Link]

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

- Oriental Journal of Chemistry.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

infrared spectroscopy of 4-cyclopropyl-1H-pyrazole

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Cyclopropyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to offer a foundational understanding of the vibrational characteristics of this molecule, grounded in theoretical principles and experimental best practices. We will explore the theoretical underpinnings via computational modeling, detail a robust experimental protocol for acquiring high-fidelity Fourier-transform infrared (FT-IR) spectra, and conduct a thorough assignment of the principal vibrational modes. This guide is designed for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for the structural elucidation and characterization of novel chemical entities.

Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Analysis

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate, and the specific frequencies of absorbed radiation correspond to these vibrational modes. This results in a unique spectral "fingerprint" that is characteristic of the molecule's structure and functional groups.[1][2]

Pyrazoles are a critical class of five-membered nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[3][4][5][6] The introduction of a cyclopropyl group at the 4-position of the pyrazole ring creates this compound, a molecule with distinct structural features:

-

The 1H-Pyrazole Ring: An aromatic heterocycle containing two adjacent nitrogen atoms, which can participate in hydrogen bonding via its N-H group.

-

The Cyclopropyl Substituent: A strained three-membered aliphatic ring, whose C-H and C-C bonds exhibit unique vibrational frequencies due to significant ring strain.[2][7]

Understanding the IR spectrum of this molecule is crucial for confirming its synthesis, assessing its purity, and studying its intermolecular interactions, particularly in the context of drug-receptor binding or crystal packing.

Theoretical & Computational Framework

Before stepping into the laboratory, a robust theoretical analysis provides a predictive framework for interpreting the experimental spectrum. Density Functional Theory (DFT) calculations are a powerful tool for modeling molecular geometry and predicting vibrational frequencies with a high degree of accuracy.[8][9][10]

Causality of Computational Choice: We employ DFT (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) because it offers an excellent balance between computational cost and accuracy for organic molecules.[3][11] This level of theory effectively models the electron correlation and provides reliable predictions of vibrational modes, which is essential for assigning complex bands in the fingerprint region. Anharmonic corrections, often calculated using second-order vibrational perturbation theory (VPT2), can further refine these predictions to align more closely with experimental values.[11][12]

Below is the molecular structure of this compound, which forms the basis of our spectral analysis.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol is designed as a self-validating system to ensure reproducibility and accuracy. The rationale behind each step is provided to empower the researcher to adapt the methodology as needed.

Caption: Standard experimental workflow for FT-IR analysis.

Methodology Details:

-

Sample Preparation (KBr Pellet Method):

-

Step 1: Gently grind 2-3 mg of the solid this compound sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Rationale: KBr is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹) and provides a solid matrix that minimizes intermolecular interactions compared to a pure solid film, though some hydrogen bonding will persist. Grinding ensures a homogenous mixture and small particle size to reduce scattering of the IR beam.

-

Step 2: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

-

Rationale: A transparent, thin pellet is crucial for allowing sufficient light transmission and adhering to the Beer-Lambert law for quantitative analysis, if needed.

-

-

Instrument Configuration & Data Acquisition:

-

Step 1: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Step 2: Collect a background spectrum using the same acquisition parameters as the sample (e.g., resolution: 4 cm⁻¹, scans: 32).

-

Rationale: This is a critical self-validating step. The background scan measures the instrument's response and the atmospheric conditions, which is then ratioed against the sample scan to produce a clean transmittance or absorbance spectrum.

-

Step 3: Place the KBr pellet into the sample holder and collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Rationale: A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail without excessive noise. Averaging 32 scans improves the signal-to-noise ratio.

-

Spectral Interpretation and Vibrational Mode Assignment

The IR spectrum of this compound can be divided into several key regions, each providing specific structural information. The assignments below are based on established group frequencies for pyrazoles and cyclopropyl moieties.[2][3][7][8][13]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3150 - 3100 | Medium, Broad | N-H Stretch | Pyrazole N-H |

| ~3080 - 3040 | Medium | C-H Stretch (Asymmetric & Symmetric) | Cyclopropyl CH₂ |

| ~3030 - 3000 | Medium-Weak | C-H Stretch | Pyrazole C-H |

| ~1550 - 1500 | Strong | C=N Stretch | Pyrazole Ring |

| ~1480 - 1430 | Medium | C=C Stretch / CH₂ Scissoring | Pyrazole Ring / Cyclopropyl |

| ~1400 - 1350 | Medium | Ring Skeletal Vibrations | Pyrazole Ring |

| ~1200 - 1150 | Medium | C-N Stretch | Pyrazole Ring |

| ~1050 - 1000 | Strong | Ring Breathing / CH₂ Wagging | Cyclopropyl Ring |

| ~950 - 800 | Medium-Strong | C-H Out-of-Plane Bending | Pyrazole & Cyclopropyl |

4.1. High-Frequency Region (4000 - 2500 cm⁻¹)

-

N-H Stretching: The N-H group of the pyrazole ring is expected to produce a moderately broad absorption band in the 3150-3100 cm⁻¹ region.[14][15] The broadening is a direct consequence of intermolecular hydrogen bonding (N-H···N) in the solid state. In a dilute solution with a non-polar solvent, this band would appear as a sharper peak at a higher frequency (~3400-3500 cm⁻¹).[14][15]

-

C-H Stretching: This region is characterized by two distinct types of C-H stretching vibrations:

-

Cyclopropyl C-H: Due to the increased s-character of the C-H bonds in the strained cyclopropane ring, these stretching vibrations appear at a higher frequency than typical alkane C-H stretches, generally in the 3080-3040 cm⁻¹ range.[2][7]

-

Pyrazole C-H: The aromatic C-H bonds on the pyrazole ring absorb in the 3030-3000 cm⁻¹ region.[8]

-

4.2. Fingerprint Region (1600 - 600 cm⁻¹)

This region contains a wealth of structural information from complex stretching and bending vibrations that are highly characteristic of the molecule as a whole.[1]

-

Ring Stretching (C=N and C=C): The pyrazole ring exhibits strong absorptions from C=N stretching, typically around 1550-1500 cm⁻¹, and C=C stretching vibrations, which often appear between 1480-1430 cm⁻¹.[3][8] These bands are often coupled.

-

Cyclopropyl Deformations: The CH₂ groups of the cyclopropyl ring have characteristic scissoring (bending) vibrations that overlap with the pyrazole C=C stretching region, near 1480-1440 cm⁻¹.[13] A very strong and characteristic band for the cyclopropyl group is the "ring breathing" mode, which is expected in the 1050-1000 cm⁻¹ range.[13]

-

Skeletal and Bending Vibrations: The remainder of the fingerprint region is populated by C-N stretching (~1200-1150 cm⁻¹), pyrazole ring skeletal deformations, and various in-plane and out-of-plane C-H bending modes from both the pyrazole and cyclopropyl moieties.[3][8]

Conclusion

The infrared spectrum of this compound is a rich source of structural information, with distinct and assignable bands corresponding to its pyrazole and cyclopropyl components. Key diagnostic peaks include the hydrogen-bonded N-H stretch (~3150 cm⁻¹), the high-frequency C-H stretches of the strained cyclopropyl ring (>3040 cm⁻¹), the strong C=N pyrazole ring stretch (~1550 cm⁻¹), and the characteristic cyclopropyl ring breathing mode (~1020 cm⁻¹). By combining robust experimental protocols with the predictive power of computational chemistry, FT-IR spectroscopy serves as a rapid, reliable, and definitive tool for the structural characterization of this and related heterocyclic molecules, providing essential insights for professionals in chemical research and drug development.

References

- Vibrational analysis of some pyrazole derivatives. (2015). ResearchGate.

- Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica. (n.d.). Der Pharma Chemica.

- Infrared (Rovibrational) Spectroscopy. (2021). Chemistry LibreTexts.

- Vibrational frequencies and structure of cyclopropenone from ab initio calculations. (n.d.). ResearchGate.

- Rue, K., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- 1H-Pyrazole. (n.d.). NIST WebBook. National Institute of Standards and Technology.

- Infrared spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry.

- The features of IR spectrum. (n.d.). University of Babylon.

- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2022). ACS Publications.

- 4-Bromo-1-cyclopropyl-1H-pyrazole. (n.d.). PubChem.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Institutes of Health.

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). PubMed Central.

- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.

- NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. (2021). MDPI.

- INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.

- Schematic drafts and C=N stretching vibrations in phenylpyrazole. (n.d.). ResearchGate.

- Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. (n.d.). ResearchGate.

- Vibrational spectra and potential energy surface for the ring bending and ring twisting of 5,6‐dihydro‐2H‐thiopyran. (1989). The Journal of Chemical Physics.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate.

- Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. (2022). AIP Publishing.

- Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. (2016). AIP Publishing.

- Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Ascendancy of the Cyclopropyl Moiety in Pyrazole Scaffolds: A Technical Guide to Discovery and Synthesis

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the discovery, synthetic history, and strategic importance of cyclopropyl-substituted pyrazoles in modern medicinal chemistry.

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of pharmacologically active agents.[1][2] The strategic incorporation of a cyclopropyl group onto this scaffold has emerged as a powerful tactic in drug design, profoundly influencing the physicochemical and pharmacokinetic properties of the parent molecule.[3][4] This in-depth technical guide navigates the historical landscape of cyclopropyl-substituted pyrazoles, from their synthetic inception to their contemporary applications in targeted therapies. We will dissect classical and modern synthetic methodologies, providing detailed protocols and mechanistic insights to empower researchers in this dynamic field. The guide will further explore the structure-activity relationships (SAR) of these unique molecular architectures, with a focus on their role as kinase and Factor Xa inhibitors, underscoring the pivotal role of the cyclopropyl group as a bioisostere.

Introduction: The Pyrazole Core and the Cyclopropyl Revolution

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, have been a subject of intense study since their initial synthesis by Knorr in 1883.[1][2][5] Their versatile chemical nature and ability to engage in various biological interactions have cemented their status as a "privileged scaffold" in medicinal chemistry.[6]

The introduction of a cyclopropyl ring, a small, strained carbocycle, represents a significant leap in the evolution of pyrazole-based therapeutics. The unique structural and electronic properties of the cyclopropyl group—rigidity, high s-character of its C-C bonds, and its ability to act as a "metabolic shield"—offer a compelling set of advantages for drug designers.[3][4] It often serves as a bioisosteric replacement for other functional groups, enhancing potency, selectivity, and metabolic stability.[7][8] This guide will illuminate the path from the foundational synthesis of pyrazoles to the sophisticated strategies employed to construct their cyclopropyl-substituted counterparts.

Historical Perspective: From Knorr to Modern Catalysis

The synthetic history of pyrazoles is rich and varied, beginning with Ludwig Knorr's pioneering work.[1][2] The journey to efficiently synthesize cyclopropyl-substituted pyrazoles has mirrored the broader evolution of organic synthesis, moving from classical condensation reactions to the precision of modern catalytic methods.

The Classical Approach: The Knorr Pyrazole Synthesis

The Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a fundamental and widely used method for constructing the pyrazole core.[1][2][9] The application of this method to the synthesis of cyclopropyl-substituted pyrazoles hinges on the availability of the corresponding cyclopropyl-containing 1,3-diketones.

Caption: Knorr synthesis of cyclopropyl-pyrazoles.

A key precursor for this reaction is a cyclopropyl-substituted 1,3-diketone, which can be prepared via a Claisen condensation between a cyclopropyl ketone and an ester.[9]

Experimental Protocol: Synthesis of 1-Cyclopropyl-1,3-butanedione (A Key Precursor)

Objective: To synthesize the 1,3-diketone precursor required for the Knorr synthesis of 3-cyclopropyl-5-methylpyrazole.

Materials:

-

Cyclopropyl methyl ketone

-

Ethyl acetate

-

Sodium ethoxide (21 wt% solution in ethanol)

-

10% Aqueous hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a stirred solution of cyclopropyl methyl ketone (0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add dropwise a 21 wt% solution of sodium ethoxide in absolute ethanol (0.1 mol).

-

Fit the flask with a condenser and a Dean-Stark trap and heat the mixture to reflux to remove ethanol via azeotropic distillation. Add additional ethyl acetate as needed.

-

After approximately 3 hours, when the temperature of the distillate reaches 75°C, allow the reaction to cool and stand overnight.

-

Collect the precipitated white solid by filtration.

-

Dissolve the solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.

-

Extract the aqueous solution three times with diethyl ether.

-

Combine the ether extracts, dry over magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil. The product can be used in the subsequent Knorr synthesis without further purification.

The Dawn of Catalysis: Palladium and Copper-Mediated Syntheses

The late 20th and early 21st centuries witnessed the rise of transition metal catalysis, offering unprecedented efficiency and selectivity in C-C and C-N bond formation. Palladium- and copper-catalyzed reactions have become indispensable tools for the synthesis of functionalized pyrazoles.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, provides a powerful method for introducing a cyclopropyl group onto a pre-formed pyrazole ring.[10][11] This typically involves the reaction of a halopyrazole with cyclopropylboronic acid.

Copper-Catalyzed N-Arylation and N-Cyclopropylation: Copper-catalyzed reactions, such as the Ullmann condensation and more modern variations, have been instrumental in the N-functionalization of pyrazoles.[12] Recent advancements have enabled the direct N-cyclopropylation of pyrazoles using copper catalysts, offering a direct route to N-cyclopropyl pyrazoles.[3][12]

Caption: Modern catalytic routes to cyclopropyl-pyrazoles.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling of a Halopyrazole with Cyclopropylboronic Acid

Objective: To synthesize a C-cyclopropyl-substituted pyrazole via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl or heteroaryl bromide/chloride (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., [Pd(C3H5)Cl]2 with a suitable phosphine ligand)

-

Base (e.g., K3PO4)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

To a reaction vessel, add the aryl or heteroaryl halide, cyclopropylboronic acid, palladium catalyst, and base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropyl-substituted pyrazole.[10][13]

The Cyclopropyl Moiety in Drug Design: A Bioisosteric Perspective

The incorporation of a cyclopropyl group is a deliberate strategy in drug design, often employed to fine-tune the pharmacological profile of a lead compound. Its role as a bioisostere is multifaceted, influencing potency, selectivity, and pharmacokinetic properties.[4][7][8]

Table 1: Physicochemical and Pharmacokinetic Advantages of the Cyclopropyl Group

| Property | Impact of Cyclopropyl Substitution | Rationale |

| Metabolic Stability | Increased | The strained C-C bonds are more resistant to metabolic oxidation compared to linear alkyl chains. |

| Lipophilicity | Modulated | Can either increase or decrease lipophilicity depending on the molecular context, allowing for fine-tuning of solubility and permeability. |

| Conformational Rigidity | Increased | Restricts the conformational freedom of the molecule, leading to a more defined interaction with the target protein and potentially higher potency. |

| Potency | Often Increased | The rigid structure can lead to a more favorable binding entropy and optimal orientation within the active site. |

| pKa Modulation | Altered | The electron-withdrawing nature of the cyclopropyl group can influence the pKa of nearby acidic or basic centers. |

Applications in Modern Drug Discovery

The strategic application of cyclopropyl-substituted pyrazoles is evident in the development of targeted therapies, particularly in the fields of oncology and anticoagulation.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors.[14][15][16] The addition of a cyclopropyl group has been shown to enhance both the potency and selectivity of these compounds. The rigid nature of the cyclopropyl group can help to lock the molecule into a bioactive conformation, leading to stronger binding to the kinase active site.

Factor Xa Inhibitors

Direct Factor Xa inhibitors are a class of oral anticoagulants that have revolutionized the treatment of thromboembolic disorders.[17][18][19] Several successful Factor Xa inhibitors feature a pyrazole core. Structure-activity relationship (SAR) studies have demonstrated that the incorporation of a cyclopropyl group can significantly improve the pharmacological profile of these inhibitors, contributing to their efficacy and safety.[20][21]

Conclusion

The journey of cyclopropyl-substituted pyrazoles from their synthetic origins to their current prominence in drug discovery is a testament to the power of synthetic innovation and rational drug design. The strategic incorporation of the cyclopropyl moiety has proven to be a highly effective approach for optimizing the properties of pyrazole-based drug candidates. As our understanding of synthetic methodologies and biological systems continues to expand, we can anticipate that cyclopropyl-substituted pyrazoles will continue to play a vital role in the development of novel therapeutics for a wide range of diseases.

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. (2014).

- UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS. (n.d.). eScholarship.org. URL

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed. URL

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central. URL

- Discovery and development of Factor Xa inhibitors (2015–2022). (2023). PubMed Central. URL

- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. URL

- Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. (2023). PubMed Central. URL

- Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2006).

- Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (2012).

- Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (2024). American Chemical Society. URL

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2017). PubMed Central. URL

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. URL

- Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. (2004).

- C-Alkynylation of Cyclopropanols. (2015). Organic Chemistry Portal. URL

- Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. (2000). Organic Chemistry Portal. URL

- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (2002). Audrey Yun Li. URL

- Ring-Opening/Alkynylation of Cyclopropanols. (2015). Thieme Chemistry. URL

- Discovery and development of direct Xa inhibitors. (2026). Grokipedia. URL

- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. URL

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).

- Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2025).

- knorr pyrazole synthesis. (n.d.). Slideshare. URL

- Ring Expansion of Alkynyl Cyclopropanes to Highly Substituted Cyclobutenes via a N-Sulfonyl-1,2,3-Triazole Intermedi

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. URL

- Discovery and development of Factor Xa inhibitors (2015-2022). (2023). PubMed. URL

- Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). PubMed. URL

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. URL

- Pyrazoles in Drug Discovery. (n.d.). PharmaBlock. URL

- The evolution of the pyrazole-based FXa inhibitors: the discovery of apixaban. (2011).

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journals. URL

- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman. URL

- Knorr pyrazole synthesis. (n.d.).

- Application Notes and Protocols for Knorr Pyrazole Synthesis. (n.d.). Benchchem. URL

- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]

- 12. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. audreyli.com [audreyli.com]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. Discovery and development of Factor Xa inhibitors (2015-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Screening of Novel 4-Cyclopropyl-1H-Pyrazole Derivatives

Foreword: The Strategic Imperative of a Structured Screening Cascade

In modern medicinal chemistry, the journey from a novel chemical entity to a viable drug candidate is a process of systematic de-risking. It is an endeavor where the early decisions regarding biological evaluation profoundly impact the trajectory and ultimate success of a research program. This guide is designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics. It eschews a rigid, one-size-fits-all template in favor of a logically structured, causality-driven approach to the preliminary biological screening of a particularly promising class of molecules: 4-cyclopropyl-1H-pyrazole derivatives.

The pyrazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor crizotinib.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry.[4][5] The addition of a cyclopropyl group is a strategic design choice; this small, strained ring can enhance metabolic stability by protecting against oxidative metabolism, increase potency through favorable conformational constraints, and improve key physicochemical properties.[6][7][8]

This document outlines a comprehensive, multi-tiered screening cascade. The philosophy is to begin with broad, cost-effective assays to rapidly assess general bioactivity and cytotoxicity, progressively narrowing the focus to more complex, resource-intensive assays that elucidate specific mechanisms of action and initial in vivo efficacy. Each protocol is presented not merely as a set of instructions, but as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Section 1: The Screening Cascade - A Rationale-Driven Workflow

The preliminary biological evaluation of a new chemical series must be both systematic and adaptable. The primary goal is to efficiently identify compounds with desirable biological activity while simultaneously flagging those with liabilities, such as non-specific cytotoxicity. A tiered approach, or screening cascade, is the most effective strategy.

Our proposed cascade for this compound derivatives begins with a foundational assessment of cytotoxicity, which is critical for interpreting any observed biological effects. This is followed by parallel primary screens targeting broad biological activities historically associated with the pyrazole scaffold, namely anticancer and anti-inflammatory effects.[9][10] Compounds that demonstrate promising activity and an acceptable therapeutic window in these initial assays—our "hits"—are then advanced to secondary, mechanism-of-action studies. Finally, the most promising candidates undergo preliminary validation in a relevant in vivo model.

Caption: High-level overview of the proposed screening cascade.

Part 1: Primary In Vitro Screening

1A. Foundational Cytotoxicity Profiling

Expertise & Experience: Before assessing therapeutic potential, it is imperative to understand a compound's intrinsic toxicity. A compound that kills cancer cells is useless if it also kills healthy cells at the same concentration. By running cytotoxicity assays on both cancerous and non-cancerous cell lines in parallel, we establish a preliminary therapeutic index (the ratio of cytotoxic concentration to effective concentration), which is a critical parameter for hit prioritization. We employ two distinct assays to provide a more robust assessment; the MTT assay measures metabolic viability, while the LDH assay measures membrane integrity, offering complementary endpoints.[11]

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.

-

Cell Seeding: Plate cells (e.g., A549 lung cancer, MCF-7 breast cancer, and HEK293 non-cancerous embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.

This assay quantifies the activity of LDH, a stable cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[12][13]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Crucially, include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Add 50 µL of the stop solution from the kit and measure the absorbance at 490 nm.

-

Data Analysis: Calculate cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control. Determine the CC₅₀ value (the concentration causing 50% cytotoxicity).[14]

| Compound ID | A549 (Cancer) IC₅₀ (µM) | MCF-7 (Cancer) IC₅₀ (µM) | HEK293 (Normal) CC₅₀ (µM) | Selectivity Index (SI)¹ |

| CP-PYR-01 | 5.2 | 8.1 | > 100 | > 19.2 |

| CP-PYR-02 | 25.6 | 30.1 | > 100 | > 3.9 |

| CP-PYR-03 | 2.1 | 3.5 | 4.5 | 2.1 |

| Doxorubicin | 0.8 | 1.2 | 2.5 | 3.1 |

| ¹Selectivity Index (SI) = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI is desirable. |

1B. Broad-Spectrum Activity Screening

Expertise & Experience: Based on the extensive literature on pyrazole derivatives, anti-inflammatory and anticancer activities are common and promising starting points.[15][16] We run these screens at a single, relatively high concentration (e.g., 10 µM) to quickly identify active compounds. Any compound showing significant inhibition (>50%) is then selected for a full dose-response curve to determine its potency (EC₅₀ or GI₅₀).

This protocol is similar to the MTT assay but is focused on determining the growth inhibition (GI) potential.

-

Methodology: Follow the MTT assay protocol (Protocol 1), treating a panel of cancer cell lines (e.g., A549, MCF-7, DU145 prostate cancer) with the test compounds at a fixed concentration of 10 µM.[17]

-

Data Analysis: Calculate the percent growth inhibition relative to the vehicle-treated control cells. Compounds showing >50% growth inhibition are considered "hits" and are subsequently tested in a full dose-response format to determine their GI₅₀ value.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with test compounds (10 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent. Transfer 50 µL of supernatant to a new plate and add 100 µL of Griess reagent.

-

Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.

Part 2: Secondary & Mechanistic In Vitro Assays

Trustworthiness: "Hits" from primary screening are promising but unverified. Secondary assays are essential to validate the initial findings and begin to understand how the compounds work. For example, if a compound shows anticancer activity, we must determine if it is inducing apoptosis (programmed cell death, a desirable outcome) or necrosis. If it shows potential as an inhibitor, we must confirm its effect on a purified enzyme target to ensure the activity is not an artifact of the cell-based assay.

2A. Target-Based Enzyme Inhibition Assay

Expertise & Experience: Many pyrazole-containing drugs are enzyme inhibitors.[2][5] A direct enzyme inhibition assay provides definitive evidence of target engagement and allows for the determination of kinetic parameters. This is a crucial step in differentiating a non-specific "assay-interferer" from a true, potent inhibitor.

Caption: Principle of a steady-state enzyme inhibition assay.

This protocol provides a template adaptable to various enzymes (e.g., kinases, cyclooxygenases).

-

Assay Setup: In a 96-well plate, combine a buffer solution, the purified target enzyme, and the test compound at various concentrations.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding the enzyme's substrate.[18]

-

Signal Detection: Measure the rate of product formation over time (the initial velocity). The detection method depends on the assay (e.g., change in absorbance, fluorescence, or luminescence).[19][20]

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value. Further kinetic studies varying the substrate concentration can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[18]

| Compound ID | Target Enzyme | IC₅₀ (µM) | Mode of Inhibition |

| CP-PYR-01 | Kinase X | 0.25 | ATP-Competitive |

| CP-PYR-01 | Kinase Y | 8.9 | - |

| CP-PYR-04 | COX-2 | 0.78 | Competitive |

| CP-PYR-04 | COX-1 | 15.2 | - |

| Celecoxib | COX-2 | 0.04 | Competitive |

Part 3: Preliminary In Vivo Validation

Authoritative Grounding: The transition to animal models is a critical inflection point in drug discovery. In vitro results, while essential, do not fully predict a compound's behavior in a complex biological system. An in vivo model provides the first glimpse of a compound's efficacy, pharmacokinetics, and safety profile in a whole organism. The Carrageenan-Induced Paw Edema model is a universally accepted standard for evaluating acute anti-inflammatory agents.[21]

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

-

Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.

-

Grouping and Dosing: Fast animals overnight. Divide them into groups (n=6): Vehicle control, Standard (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 20, 40 mg/kg). Administer treatments orally.

-

Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group at each time point.

| Treatment Group (Dose) | % Inhibition of Edema at 3 hr |

| Vehicle Control | 0% |

| CP-PYR-04 (20 mg/kg) | 35.2% |

| CP-PYR-04 (40 mg/kg) | 58.9% |

| Indomethacin (10 mg/kg) | 65.4% |

Conclusion and Path to Lead Optimization

This technical guide has delineated a logical and robust cascade for the preliminary biological screening of novel this compound derivatives. By systematically progressing from broad in vitro assessments of cytotoxicity and activity to specific mechanistic studies and culminating in a preliminary in vivo model, this workflow enables the efficient identification of high-quality hit compounds.

A successful "hit" emerging from this cascade, such as the hypothetical CP-PYR-04 , would be characterized by:

-

Potent and selective in vitro activity (e.g., COX-2 inhibition).

-